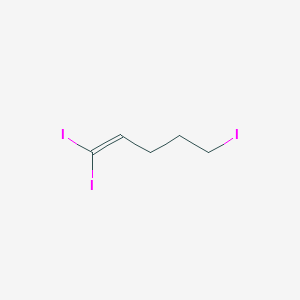
1,1,5-Triiodopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,5-Triiodopent-1-ene: is an organic compound characterized by the presence of three iodine atoms attached to a five-carbon chain with a double bond at the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,5-Triiodopent-1-ene can be synthesized through a multi-step process involving the halogenation of pent-1-ene. The typical synthetic route includes:
Halogenation: Pent-1-ene is treated with iodine in the presence of a catalyst to introduce iodine atoms at specific positions on the carbon chain.
Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Reactors: Use of specialized reactors to control temperature and pressure during the halogenation process.
Catalysts: Employment of catalysts to enhance the reaction rate and selectivity.
Purification Systems: Implementation of advanced purification systems to separate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,5-Triiodopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different products by removing iodine atoms.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide or potassium iodide in the presence of a suitable solvent.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while reduction reactions can produce hydrocarbons with fewer iodine atoms.
Wissenschaftliche Forschungsanwendungen
1,1,5-Triiodopent-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1,5-Triiodopent-1-ene involves its interaction with various molecular targets and pathways. The iodine atoms in the compound can participate in:
Electrophilic Reactions: Acting as electrophiles, the iodine atoms can react with nucleophiles in biological systems.
Radical Reactions: The compound can generate radicals under certain conditions, leading to various chemical transformations.
Binding to Proteins: The iodine atoms can bind to specific amino acid residues in proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
1,1,3-Triiodopropane: Similar structure with three iodine atoms on a three-carbon chain.
1,1,4-Triiodobutane: Similar structure with three iodine atoms on a four-carbon chain.
1,1,6-Triiodohexane: Similar structure with three iodine atoms on a six-carbon chain.
Uniqueness: 1,1,5-Triiodopent-1-ene is unique due to its specific carbon chain length and the position of the iodine atoms. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
823180-16-1 |
|---|---|
Molekularformel |
C5H7I3 |
Molekulargewicht |
447.82 g/mol |
IUPAC-Name |
1,1,5-triiodopent-1-ene |
InChI |
InChI=1S/C5H7I3/c6-4-2-1-3-5(7)8/h3H,1-2,4H2 |
InChI-Schlüssel |
RNGAWUSKQUHAEI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC=C(I)I)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)
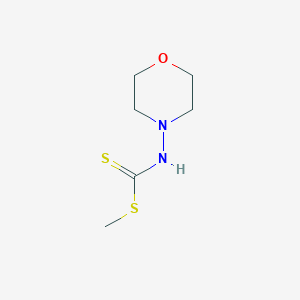
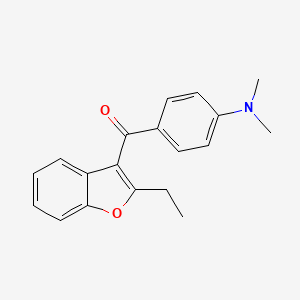
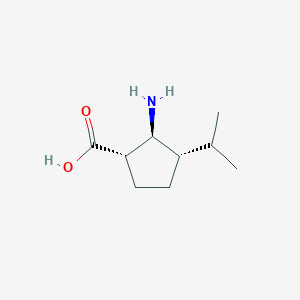
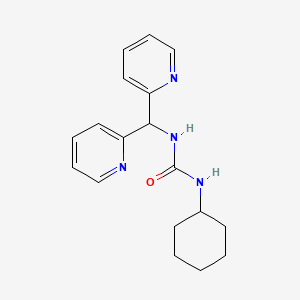
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14227081.png)

![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
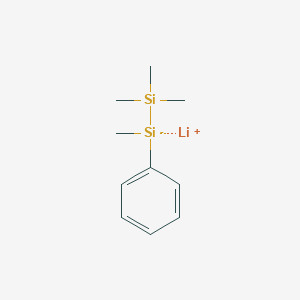

![2-[(2S)-2-{[(1R)-1-Phenylethyl]amino}pent-4-en-2-yl]phenol](/img/structure/B14227105.png)
